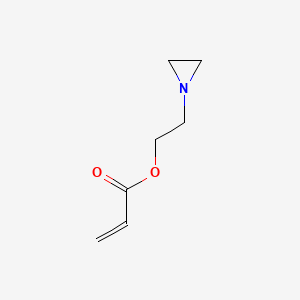
2-(Aziridin-1-yl)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)ethyl acrylate is an organic compound characterized by the presence of an aziridine ring and an acrylate group. This compound is known for its reactivity due to the strained three-membered aziridine ring, which makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl acrylate typically involves the reaction of aziridine with ethyl acrylate. One common method includes the ring-opening of an epoxide with sodium azide to form an azido-hydroxyalkane intermediate, which is then converted to the corresponding alkyl aziridine through a Staudinger reaction .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-yl)ethyl acrylate undergoes various types of chemical reactions, including:
Ring-opening reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Polymerization: The acrylate group can undergo polymerization reactions, making it useful in the production of polymers and copolymers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the aziridine ring.
Catalysts: Oxide catalysts are used in the dehydration process during industrial production.
Major Products Formed
Polyamines: Formed through the polymerization of aziridine and azetidine monomers.
Crosslinked Polymers: Formed when used as a crosslinker in polyurethane-based coatings.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)ethyl acrylate has several applications in scientific research:
Polymer Chemistry: Used as a building block for polyamines through anionic and cationic ring-opening polymerization.
Coatings and Adhesives: Serves as a crosslinker in automotive clearcoats, enhancing the physical and chemical properties of polyurethane coatings.
Biomedical Applications: Investigated for its potential in non-viral gene transfection and as an antibacterial and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)ethyl acrylate primarily involves the ring-opening of the aziridine ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react to form crosslinked polymers or polyamines. The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid: Known for its use as a PDIA1 inhibitor and its potential anticancer properties.
Uniqueness
2-(Aziridin-1-yl)ethyl acrylate is unique due to the presence of both an aziridine ring and an acrylate group, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in polymer chemistry and biomedical research.
Eigenschaften
CAS-Nummer |
6498-82-4 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)10-6-5-8-3-4-8/h2H,1,3-6H2 |
InChI-Schlüssel |
MUEGIVAMQURJQO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


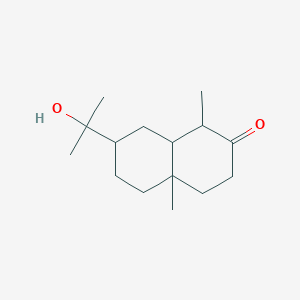
![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)

![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
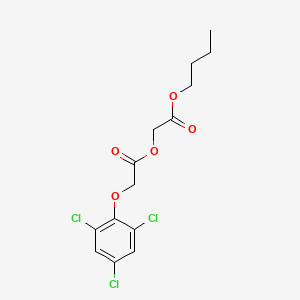
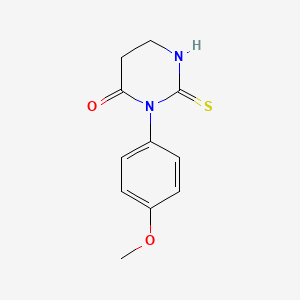

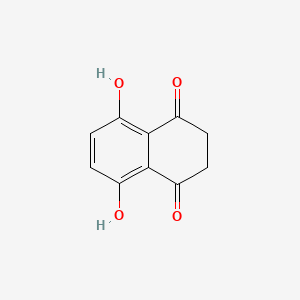
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
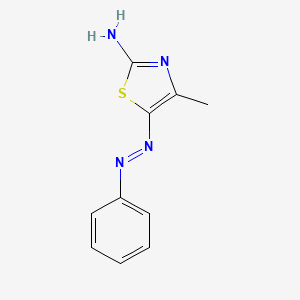
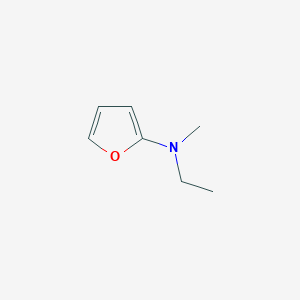
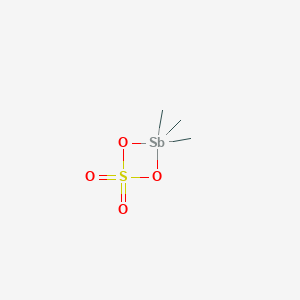
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

